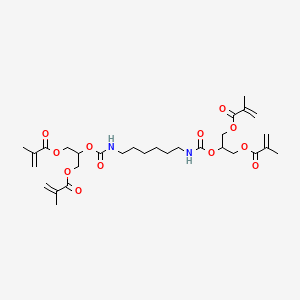
2-((2-Methyl-1-oxoallyl)oxy)-1-(((2-methyl-1oxoallyl)oxy)methyl)ethyl 2,9-diaza-16-methyl-12-(((2-methyl-1-oxoallyl)oxy)methyl)-11,14-dioxa-10,15-dioxoheptadec-16-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methyl-1-oxoallyl)oxy)-1-(((2-methyl-1oxoallyl)oxy)methyl)ethyl 2,9-diaza-16-methyl-12-(((2-methyl-1-oxoallyl)oxy)methyl)-11,14-dioxa-10,15-dioxoheptadec-16-enoate is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, formation of carbon-carbon and carbon-heteroatom bonds, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Compounds like this can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for catalysis. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds might be used in the study of enzyme interactions or as probes in biochemical assays.
Medicine
In medicine, they could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, these compounds might be used in the production of polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific structure and the biological or chemical system it interacts with. It might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and similar structural motifs.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and the resulting chemical and physical properties.
Properties
CAS No. |
80937-22-0 |
|---|---|
Molecular Formula |
C30H44N2O12 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
[2-[6-[1,3-bis(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H44N2O12/c1-19(2)25(33)39-15-23(16-40-26(34)20(3)4)43-29(37)31-13-11-9-10-12-14-32-30(38)44-24(17-41-27(35)21(5)6)18-42-28(36)22(7)8/h23-24H,1,3,5,7,9-18H2,2,4,6,8H3,(H,31,37)(H,32,38) |
InChI Key |
BACDBWDUQSFNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(COC(=O)C(=C)C)COC(=O)C(=C)C |
Related CAS |
113506-31-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















